Cas no 110127-07-6 (1,3-Dibromo-2-methyl-5-nitrobenzene)
1,3-Dibromo-2-methyl-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-2-methyl-4-nitrobenzene
- 1,3-Dibromo-2-methyl-5-nitrobenzene
- 2,6-DIBROMO-4-NITROTOLUENE
- 1,3-DIBROMO-2-METHYL-4-NITROBENZENE(WXG01567)
- 110127-07-6
- 101581-06-0
- FT-0610555
- CS-0195193
- A802147
- MFCD00151807
- AKOS024287557
- AS-63668
- s11190
- FT-0746590
- BEA58106
- 1,3-bis(bromanyl)-2-methyl-5-nitro-benzene
- DTXSID20426763
- Benzene, 1,3-dibromo-2-methyl-5-nitro-
- SCHEMBL1362507
- 1,3-Dibromo-2-methyl-5-nitro-benzene
- DB-040900
- DA-16353
-
- MDL: MFCD23140889
- Inchi: 1S/C7H5Br2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3
- InChI Key: HGDQAFSQPJJIFA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1C)Br)[N+](=O)[O-]
- BRN: 3259701
Computed Properties
- Exact Mass: 292.86900
- Monoisotopic Mass: 292.86870g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Color/Form: Grayish yellow crystalline powder
- Density: 1.967
- Melting Point: 55°C
- Boiling Point: 320.4°Cat760mmHg
- Flash Point: 147.6°C
- Refractive Index: 1.625
- PSA: 45.82000
- LogP: 3.95140
- Solubility: Insoluble in water
1,3-Dibromo-2-methyl-5-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,3-Dibromo-2-methyl-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D423155-1g |
1,3-Dibromo-2-methyl-5-nitrobenzene |
110127-07-6 | 1g |
$ 50.00 | 2022-06-05 | ||
| TRC | D423155-5g |
1,3-Dibromo-2-methyl-5-nitrobenzene |
110127-07-6 | 5g |
$ 160.00 | 2022-06-05 | ||
| TRC | D423155-10g |
1,3-Dibromo-2-methyl-5-nitrobenzene |
110127-07-6 | 10g |
$ 250.00 | 2022-06-05 | ||
| Alichem | A010007836-250mg |
2,6-Dibromo-3-nitrotoluene |
110127-07-6 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A010007836-500mg |
2,6-Dibromo-3-nitrotoluene |
110127-07-6 | 97% | 500mg |
$839.45 | 2023-09-04 | |
| Alichem | A010007836-1g |
2,6-Dibromo-3-nitrotoluene |
110127-07-6 | 97% | 1g |
$1475.10 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-TM945-1g |
2,6-Dibromo-4-nitrotoluene |
110127-07-6 | 95% | 1g |
¥241.0 | 2022-02-28 | |
| Ambeed | A238075-100g |
1,3-Dibromo-2-methyl-4-nitrobenzene |
110127-07-6 | 95% | 100g |
$852.0 | 2024-04-26 | |
| A2B Chem LLC | AB60588-1g |
1,3-dibromo-2-methyl-5-nitrobenzene |
110127-07-6 | 95% | 1g |
$51.00 | 2024-04-20 | |
| A2B Chem LLC | AB60588-5g |
1,3-dibromo-2-methyl-5-nitrobenzene |
110127-07-6 | 95% | 5g |
$93.00 | 2024-04-20 |
1,3-Dibromo-2-methyl-5-nitrobenzene Suppliers
1,3-Dibromo-2-methyl-5-nitrobenzene Related Literature
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Shuo Chen,Pengju Zeng,Weigao Wang,Xuedong Wang,Yukun Wu,Pengju Lin,Zhengchun Peng J. Mater. Chem. C 2019 7 2886
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Dani M. Stoltzfus,Wei Jiang,Anthony M. Brewer,Paul L. Burn J. Mater. Chem. C 2018 6 10315
Additional information on 1,3-Dibromo-2-methyl-5-nitrobenzene
1,3-Dibromo-2-methyl-5-nitrobenzene (CAS No. 110127-07-6): A Comprehensive Technical Overview
1,3-Dibromo-2-methyl-5-nitrobenzene (CAS 110127-07-6) is a halogenated aromatic compound with significant applications in organic synthesis and material science. Its molecular structure combines bromine substituents, a methyl group, and a nitro functional group, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. This article explores its properties, synthesis methods, and emerging trends aligned with industry demands for sustainable chemistry and green synthesis.
The compound’s IUPAC name reflects its precise structure: 1,3-dibromo-2-methyl-5-nitrobenzene. Researchers often search for "synthesis of 1,3-dibromo-2-methyl-5-nitrobenzene" or "CAS 110127-07-6 applications," highlighting its relevance in cross-coupling reactions and catalysis. Recent studies emphasize its role in developing biodegradable materials, aligning with global interest in eco-friendly chemical processes.
From a physicochemical perspective, 1,3-Dibromo-2-methyl-5-nitrobenzene exhibits a melting point range of 85–90°C and moderate solubility in polar organic solvents like dichloromethane and dimethyl sulfoxide (DMSO). These properties make it suitable for stepwise functionalization in multistep syntheses. Analytical techniques such as HPLC and GC-MS are commonly employed for purity assessment, addressing user queries like "how to analyze CAS 110127-07-6."
Innovative applications include its use as a precursor for OLED materials and liquid crystals, topics trending in advanced material science. The compound’s electron-withdrawing nitro group enhances its reactivity in nucleophilic aromatic substitution, a feature frequently discussed in academic forums. Environmental concerns drive searches for "degradation pathways of halogenated aromatics," prompting research into its biodegradation using microbial consortia.
Regulatory compliance is another hotspot. While not classified as hazardous under major frameworks, proper handling protocols for brominated compounds are critical. Users often seek "storage conditions for 1,3-dibromo-2-methyl-5-nitrobenzene," with recommendations including anhydrous environments and light-sensitive containers to prevent degradation.
Future directions focus on atom-efficient synthesis and catalytic bromination to reduce waste. The compound’s potential in medicinal chemistry—particularly for antimicrobial agents—is under exploration, resonating with searches for "nitrobenzene derivatives in drug discovery." Collaborative efforts between academia and industry aim to optimize its scalable production while minimizing environmental impact.
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